Allyl ethenesulfonate

説明

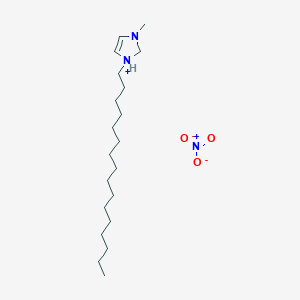

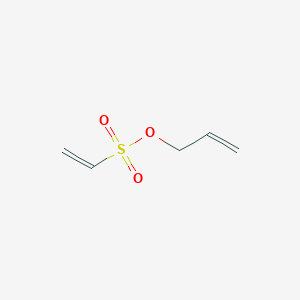

Allyl ethenesulfonate (AES) is a sulfonic acid ester. It has been used in polymerization by radical initiators under different conditions . The polymers consist of 67 to 86% of cyclic recurring units for monomer concentrations .

Synthesis Analysis

A practical, highly flexible and eco-friendly method has been developed for the synthesis of allyl thiosulfonates using Morita–Baylis–Hillman (MBH) allyl bromides and sodium arylthiosulfonates . Moreover, the allyl thiosulfonates were successfully transformed into a set of two synthetically viable diallyl disulfanes and unsymmetrical allyl disulfanes in the presence of Cs 2 CO 3 .

Chemical Reactions Analysis

The hydrogen abstraction reaction (HAR) is a major initiation reaction producing primary allyl radicals and leading to chain propagation without degradation chain transfer . These reactions can easily polymerize with free radicals (meth)acrylates or photo-induced auto-oxidation of alkyd resins .

Physical and Chemical Properties Analysis

Sulfonate-based ionic liquids (ILs) with allyl-containing cations have been previously obtained and their thermal, electrochemical and curing properties have been investigated . These ILs present appealing properties, such as low volatility, high thermal stability and high ionic conductivity .

科学的研究の応用

Polymerization and Copolymerization

Allyl ethenesulfonate (AES) is used in polymerization and copolymerization processes. It has been polymerized using radical initiators under various conditions. The polymers produced consist of a significant percentage of cyclic recurring units. AES exhibits unique reactivity in copolymerization with other monomers like styrene, methyl acrylate, and vinyl acetate, showing different reactivity patterns and resulting in copolymers with varying compositions of cyclic units (Witte & Goethals, 1968).

Surface Passivation in Solar Cells

AES, in the form of methyl/allyl organic monolayers, has been employed in surface passivation for silicon nanowire arrays in hybrid Schottky junction solar cells. This application has led to a significant increase in power conversion efficiency, demonstrating the potential of AES in enhancing the performance of solar cell devices (Zhang et al., 2013).

Influence on Metabolism

AES has been studied for its impact on protein and lipid metabolism. For instance, the effect of AES on the total content and spectrum of proteins and phospholipids in the blood, liver, and kidney tissues has been explored. The studies indicate that AES can cause changes in protein and phospholipid profiles, potentially indicating an adaptive reaction of the organism to the compound (Lubenets et al., 2018).

Antioxidant and Antimicrobial Effects

The antioxidant activities of AES and related compounds have been examined in both in vitro and in vivo settings. These studies have shown significant activities, suggesting a potential role for AES in protecting against oxidative stress. Additionally, allyl-containing compounds have been shown to possess effective antimicrobial properties (Liubas et al., 2023).

Application in Chemistry and Material Science

AES and its derivatives are used in various chemical reactions and material science applications. This includes their use in the synthesis of novel compounds, development of new materials, and in catalytic processes. For instance, allyl esters derived from AES have been used in the preparation of polymers with specific properties (Chang & Miwa, 1979).

将来の方向性

Allyl sulfones are excellent reagents for the allylation of radicals with the concomitant elimination of the arylsulfonyl radical as a leaving group . The general reactivity of allyl arylsulfones as radical acceptors usually relies on the attack at the γ-position of the sulfone, promoting a homolytic scission of the C–S via a classical S N 2′ reaction . This suggests potential future directions in the synthesis of allyl sulfones.

作用機序

Target of Action

Allyl ethenesulfonate, also known as allyl methanesulfonate , is an organic compound that primarily targets alcohols in chemical reactions. It acts as a sulfonylating agent, interacting with alcohols to form sulfonate ester derivatives .

Mode of Action

The compound’s mode of action involves a nucleophilic substitution reaction, similar to the reactions observed with alkyl halides . The key factor in these reactions is the stability of the leaving anion. In the case of this compound, the leaving group is a sulfonate, which is a relatively stable anion. This stability allows the sulfonate group to be replaced by a nucleophile, such as an alcohol .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the conversion of alcohols to sulfonate esters . These reactions can lead to the formation of a variety of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . The compound can also participate in Markovnikov reactions, where it reacts with propenyl alcohol under acidic conditions to form a sulfonate ester .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is soluble in alcohols, ethers, and organic solvents, and slightly soluble in water . Its vapor can form explosive mixtures .

Result of Action

The result of this compound’s action is the formation of various organosulfur compounds. These compounds can be used in a variety of applications, including the production of high-performance plastics, rubbers, and coatings . Additionally, the compound can act as a deazotizing agent in organic synthesis reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the reaction of this compound with propenyl alcohol to form a sulfonate ester can occur under heated conditions . Additionally, the compound should be handled with appropriate protective equipment in a well-ventilated environment to avoid inhalation of its vapors and to prevent contact with fire sources or static electricity sparks, which could lead to fires or explosions .

特性

IUPAC Name |

prop-2-enyl ethenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEFMYGRHVOUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOS(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)

![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)